molecular formula C16H17N B136319 (2R,5R)-2,5-Diphenylpyrrolidine CAS No. 155155-73-0

(2R,5R)-2,5-Diphenylpyrrolidine

Cat. No.: B136319
CAS No.: 155155-73-0
M. Wt: 223.31 g/mol
InChI Key: NAOGHMNKMJMMNQ-HZPDHXFCSA-N
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Description

(2R,5R)-2,5-Diphenylpyrrolidine is a chiral compound with two phenyl groups attached to a pyrrolidine ring. This compound is known for its stereochemical properties and is often used in asymmetric synthesis and catalysis. Its unique structure makes it a valuable tool in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-Diphenylpyrrolidine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor compound, such as ®-carvone, using an ene-reductase enzyme. This reaction is carried out under specific conditions, such as a temperature of 30°C and a pH of 7.0, to achieve high yields and optical purity .

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric reduction processes, but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and scalability of the production process. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Diphenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: As mentioned earlier, the compound itself is often synthesized through reduction reactions.

    Substitution: The phenyl groups attached to the pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Ene-reductase enzymes or chemical reducing agents like sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

(2R,5R)-2,5-Diphenylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-Diphenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. This selective binding can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2,5-Diphenylpyrrolidine: A diastereomer with different stereochemistry.

    (2S,5R)-2,5-Diphenylpyrrolidine: Another diastereomer with different stereochemistry.

    (2S,5S)-2,5-Diphenylpyrrolidine: The enantiomer of (2R,5R)-2,5-Diphenylpyrrolidine.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its effectiveness in asymmetric synthesis and catalysis, making it a valuable compound in various applications .

Properties

IUPAC Name

(2R,5R)-2,5-diphenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOGHMNKMJMMNQ-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450119
Record name (2R,5R)-2,5-Diphenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155155-73-0
Record name (2R,5R)-2,5-Diphenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,5R)-2,5-Diphenylpyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2R,5R)-2,5-diphenylpyrrolidine contribute to the catalytic activity of metal complexes in transfer hydrogenation reactions?

A1: this compound acts as a chiral ligand, coordinating to transition metals like ruthenium(II), rhodium(III), and iridium(III) to form cyclometalated complexes. [, , ] These complexes exhibit high catalytic activity in the asymmetric transfer hydrogenation of ketones and imines. [] The rigid, chiral environment created around the metal center by the diphenylpyrrolidine ligand is crucial for achieving high enantioselectivity in these reactions. []

Q2: What types of ketones are particularly well-suited for reduction using catalysts containing this compound?

A2: Research indicates that while catalysts incorporating this compound show excellent activity for a range of aryl alkyl ketones, they are particularly effective for the reduction of aryl alkyl ketones where the alkyl group is a methyl or a primary alkyl group (Ar(C=O)R where R=CH3 or CH2R’). [] For these substrates, ruthenium and rhodium complexes with the this compound ligand demonstrate remarkable activity and selectivity, achieving enantiomeric excesses (ees) up to 97%. []

Q3: How does the structure of this compound influence the stereochemical outcome of reactions catalyzed by its metal complexes?

A3: The two chiral centers present in the pyrrolidine ring of this compound are crucial for inducing chirality in the products of catalytic reactions. [, ] When coordinated to a metal center, the rigid structure of the ligand with its two phenyl substituents creates a well-defined chiral pocket around the catalytic site. [] This spatial arrangement effectively differentiates between the prochiral faces of the substrate during the reaction, leading to high enantioselectivity. [, ]

Q4: Beyond transfer hydrogenation, are there other applications of this compound in organic synthesis?

A4: Yes, this compound has proven useful as a chiral auxiliary in Diels-Alder reactions. [] When attached to a dienophile, it can effectively activate the molecule towards cycloaddition with dienes, while simultaneously directing the stereochemical outcome of the reaction. [] Computational studies have helped to elucidate the transition states involved and rationalize the observed regio- and diastereoselectivities in these Diels-Alder reactions. []

Q5: What are the advantages of using this compound-based catalysts compared to other chiral catalysts?

A5: While further research is needed for a comprehensive comparison, the available data highlights several advantages. Catalysts based on this compound stand out for their ability to operate efficiently under mild reaction conditions, offering a practical advantage in synthesis. [] Additionally, the ligand's robust structure contributes to the stability of the resulting metal complexes. [] The high enantioselectivities achievable with this ligand, particularly in transfer hydrogenation reactions, underline its potential for asymmetric synthesis. []

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